![molecular formula C15H19O10- B14253533 4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate CAS No. 345352-42-3](/img/structure/B14253533.png)
4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate” is a complex organic compound that may have potential applications in various fields such as polymer chemistry, materials science, and possibly biomedical research. The compound’s structure suggests it could be involved in forming polymers or acting as a monomer in copolymerization reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate” likely involves multiple steps, including esterification and acrylation reactions. A possible synthetic route could involve:
Esterification: Reacting a butanedioic acid derivative with an alcohol to form an ester.
Acrylation: Introducing an acryloyloxy group through a reaction with acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production might scale up these reactions using continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions (temperature, pressure, solvent choice) would be crucial for efficient production.
化学反应分析
Types of Reactions
Oxidation: The compound could undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction might yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions could replace functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products would depend on the specific reactions but could include various esters, alcohols, or carboxylic acids.
科学研究应用
Chemistry
Polymer Chemistry: As a monomer in the synthesis of copolymers with unique properties.
Materials Science: Potential use in creating advanced materials with specific mechanical or chemical properties.
Biology and Medicine
Drug Delivery: Possible applications in designing drug delivery systems due to its functional groups.
Biocompatible Materials: Use in creating materials compatible with biological systems.
Industry
Coatings and Adhesives: Utilized in the formulation of specialized coatings or adhesives.
作用机制
The compound’s mechanism of action would depend on its application. For instance, in polymer chemistry, it might act as a cross-linking agent, forming networks that enhance material properties. In drug delivery, it could interact with biological molecules, facilitating targeted delivery.
相似化合物的比较
Similar Compounds
Acrylic Esters: Compounds like methyl methacrylate or ethyl acrylate.
Polyesters: Similar to poly(butylene succinate) or poly(lactic acid).
Uniqueness
“4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate” is unique due to its specific functional groups, which may impart distinct properties such as enhanced reactivity or specific interactions with other molecules.
属性
CAS 编号 |
345352-42-3 |
|---|---|
分子式 |
C15H19O10- |
分子量 |
359.30 g/mol |
IUPAC 名称 |
4-[4-(3-carboxypropanoyloxy)-2-prop-2-enoyloxybutoxy]-4-oxobutanoate |
InChI |
InChI=1S/C15H20O10/c1-2-13(20)25-10(9-24-15(22)6-4-12(18)19)7-8-23-14(21)5-3-11(16)17/h2,10H,1,3-9H2,(H,16,17)(H,18,19)/p-1 |
InChI 键 |
JCRPIYAUXJMAMR-UHFFFAOYSA-M |
规范 SMILES |
C=CC(=O)OC(CCOC(=O)CCC(=O)O)COC(=O)CCC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


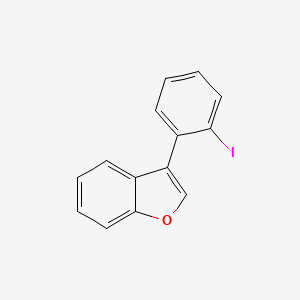
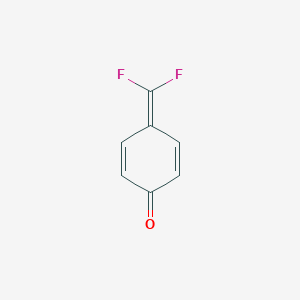
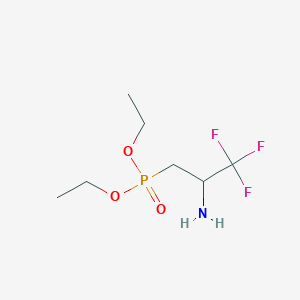
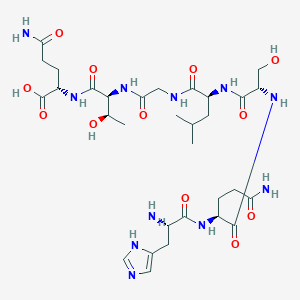
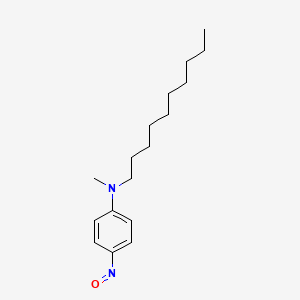


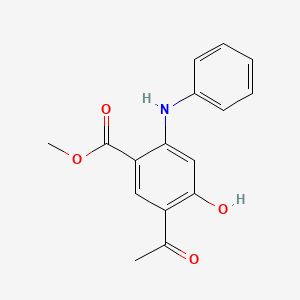

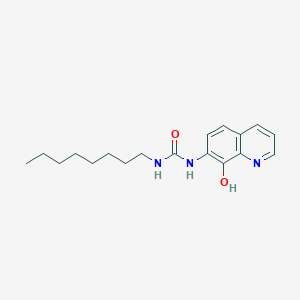

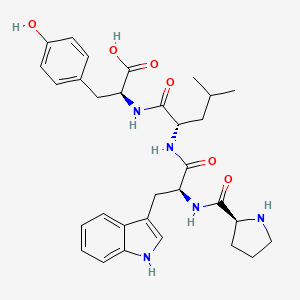
![2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde](/img/structure/B14253554.png)

